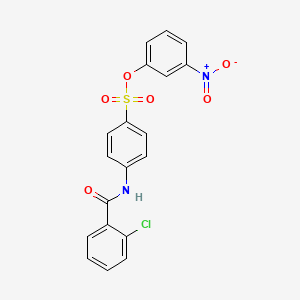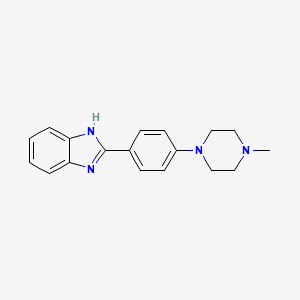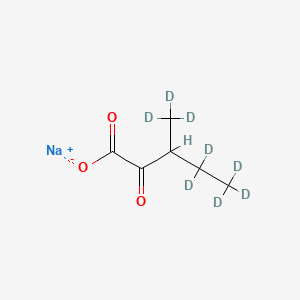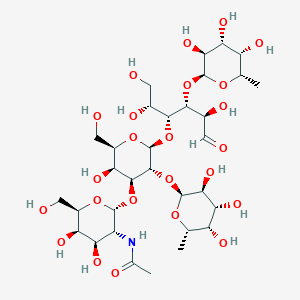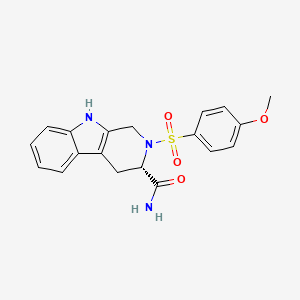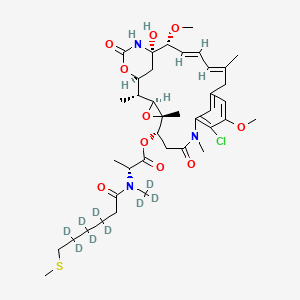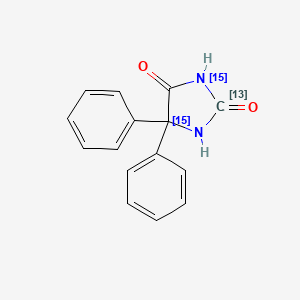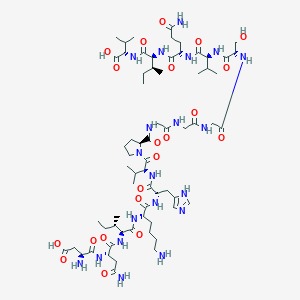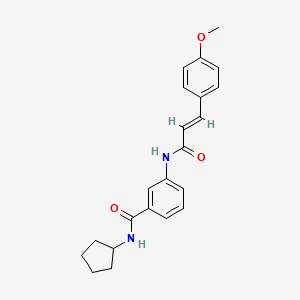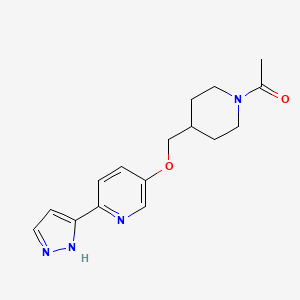
Cyp4A11/cyp4F2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyp4A11/cyp4F2-IN-2 is a potent and orally active dual inhibitor of cytochrome P450 4A11 and cytochrome P450 4F2. These enzymes are part of the cytochrome P450 superfamily, which plays a crucial role in the metabolism of various endogenous and exogenous compounds. This compound has shown potential in treating kidney diseases due to its ability to inhibit these specific enzymes .
Vorbereitungsmethoden
The preparation of Cyp4A11/cyp4F2-IN-2 involves several steps. One method for preparing an in vivo formula includes the following steps:
- Take 50 μL of dimethyl sulfoxide (DMSO) main solution.
- Add 300 μL of polyethylene glycol 300 (PEG300) and mix well until clarified.
- Add 50 μL of Tween 80, mix well until clarified.
- Add 600 μL of double-distilled water (ddH2O) and mix well until clarified .
Analyse Chemischer Reaktionen
Cyp4A11/cyp4F2-IN-2 undergoes various chemical reactions, primarily involving oxidation. The cytochrome P450 enzymes, including cytochrome P450 4A11 and cytochrome P450 4F2, are known for catalyzing hydroxylation reactions. These enzymes mediate the metabolism of multiple fatty acids and their metabolites via the addition of a hydroxyl group to the omega or omega-1 carbon atom of the substrates . Common reagents used in these reactions include molecular oxygen and nicotinamide adenine dinucleotide phosphate (NADPH). The major products formed from these reactions are hydroxylated fatty acids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) .
Wissenschaftliche Forschungsanwendungen
Cyp4A11/cyp4F2-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in fatty acid metabolism. In biology, it helps in understanding the metabolic pathways involving cytochrome P450 enzymes. In medicine, this compound has potential therapeutic applications in treating kidney diseases by inhibiting the production of 20-hydroxyeicosatetraenoic acid, which is involved in the regulation of blood pressure and sodium reabsorption . In the industry, it can be used in the development of new drugs targeting cytochrome P450 enzymes .
Wirkmechanismus
Cyp4A11/cyp4F2-IN-2 exerts its effects by inhibiting the activity of cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. These enzymes are involved in the metabolism of fatty acids and their oxygenated derivatives (oxylipins). The inhibition of these enzymes leads to a decrease in the production of 20-hydroxyeicosatetraenoic acid, a metabolite that plays essential roles in the regulation of blood pressure and sodium reabsorption . The molecular targets of this compound are the active sites of cytochrome P450 4A11 and cytochrome P450 4F2, where it binds and inhibits their enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Cyp4A11/cyp4F2-IN-2 is unique due to its dual inhibitory action on both cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as Schizandrin A, which inhibits cytochrome P450 3A activity, and DMU-2139, a specific inhibitor of cytochrome P450 1B1 . these compounds target different cytochrome P450 enzymes and do not exhibit the dual inhibitory action on cytochrome P450 4A11 and cytochrome P450 4F2, making this compound unique in its specificity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H20N4O2 |
|---|---|
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
1-[4-[[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N4O2/c1-12(21)20-8-5-13(6-9-20)11-22-14-2-3-15(17-10-14)16-4-7-18-19-16/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
GNQGSUOEYQIORN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)COC2=CN=C(C=C2)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
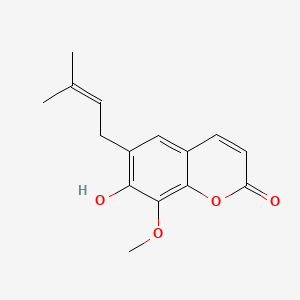
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
